N-[2-(4-nitrophenyl)ethyl]cyclobutanamine
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Overview
Description
N-[2-(4-nitrophenyl)ethyl]cyclobutanamine is an organic compound characterized by the presence of a cyclobutanamine group attached to a 4-nitrophenyl ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-nitrophenyl)ethyl]cyclobutanamine typically involves the reaction of 4-nitrophenyl ethyl bromide with cyclobutanamine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the amine group of cyclobutanamine attacks the electrophilic carbon of the 4-nitrophenyl ethyl bromide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-nitrophenyl)ethyl]cyclobutanamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives using oxidizing agents such as potassium permanganate.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Nitric acid, sulfuric acid.
Major Products Formed
Oxidation: 4-aminophenyl ethyl cyclobutanamine.
Reduction: 4-nitrosophenyl ethyl cyclobutanamine.
Substitution: 4-nitrophenyl ethyl cyclobutanamine derivatives with additional functional groups.
Scientific Research Applications
N-[2-(4-nitrophenyl)ethyl]cyclobutanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-nitrophenyl)ethyl]cyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biological effects. The cyclobutanamine moiety may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-Bromophenyl)ethyl]cyclobutanamine: Similar structure but with a bromine atom instead of a nitro group.
N-[2-(4-Methylphenyl)ethyl]cyclobutanamine: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
N-[2-(4-nitrophenyl)ethyl]cyclobutanamine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The nitro group can participate in redox reactions, making the compound versatile for various applications in research and industry.
Properties
Molecular Formula |
C12H16N2O2 |
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Molecular Weight |
220.27 g/mol |
IUPAC Name |
N-[2-(4-nitrophenyl)ethyl]cyclobutanamine |
InChI |
InChI=1S/C12H16N2O2/c15-14(16)12-6-4-10(5-7-12)8-9-13-11-2-1-3-11/h4-7,11,13H,1-3,8-9H2 |
InChI Key |
RYTQBGPGGBJZPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NCCC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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